4-fluoro-2-methyl-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide
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Overview
Description
4-fluoro-2-methyl-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is a sulfonamide derivative that has shown promising results in various research areas, including cancer treatment, inflammation, and cardiovascular diseases.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological outcomes .
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties .
Result of Action
Thiazole derivatives have been found to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that environmental factors can significantly influence the action of many chemical compounds .
Advantages and Limitations for Lab Experiments
One advantage of using 4-fluoro-2-methyl-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide in lab experiments is its potential for use in cancer research. It has been shown to induce apoptosis in cancer cells and inhibit their proliferation, making it a promising candidate for further investigation. However, one limitation is that it may have off-target effects, as it inhibits the activity of multiple enzymes and signaling pathways. Therefore, further studies are needed to fully understand its effects and potential applications.
Future Directions
There are several future directions for research on 4-fluoro-2-methyl-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide. One area of research could be its potential use in combination with other drugs for cancer treatment. Another area of research could be its effects on other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in scientific research.
Synthesis Methods
The synthesis of 4-fluoro-2-methyl-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with 4-(2-thiazolyl)phenol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-benzyl-2-chloroacetamide to yield the final product.
Scientific Research Applications
4-fluoro-2-methyl-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide has been shown to have potential applications in scientific research. It has been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines. It has also been investigated for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells. Additionally, it has been studied for its effects on cardiovascular diseases, as it has been found to have vasodilatory effects.
properties
IUPAC Name |
4-fluoro-2-methyl-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S2/c1-12-10-14(18)4-7-16(12)25(21,22)20-11-13-2-5-15(6-3-13)23-17-19-8-9-24-17/h2-10,20H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMUVDFVGFKIGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC=C(C=C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-2-methyl-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.